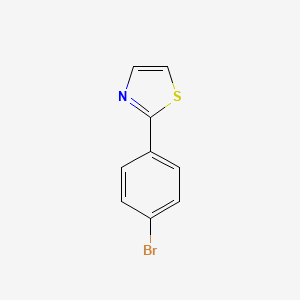

4-(4-叔丁基-1,3-噻唑-2-基)哌啶

描述

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% . Another study reported the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate with a 52% yield using a low-cost amination process . Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, was synthesized with a high yield of 71.4% through a four-step process . These studies demonstrate the versatility of piperidine derivatives as intermediates in the synthesis of biologically active compounds.

Molecular Structure Analysis

The molecular structures of synthesized piperidine derivatives were confirmed using various spectroscopic techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy were commonly used for structural confirmation . In one study, the crystal structure of a tert-butyl piperazine derivative was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with specific unit cell parameters and intermolecular interactions . Another study also utilized single-crystal X-ray diffraction to determine the crystal structure of a thiazol-2-amine derivative .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include condensation reactions , nucleophilic substitution , oxidation, halogenation, and elimination reactions . These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture necessary for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using techniques such as LCMS, NMR, IR spectroscopy, and CHN elemental analysis . The crystallographic data provided insights into the molecular packing and intermolecular interactions within the crystal lattice . The melting points and spectroscopic data were used to confirm the identity and purity of the compounds .

Biological Activity

Several of the synthesized piperidine derivatives were evaluated for their biological activities. For example, a tert-butyl piperazine derivative exhibited poor antibacterial and moderate anthelmintic activity . Another study highlighted the antitumor activity of a thiazol-2-amine derivative against the Hela cell line . Furthermore, a series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones showed selective in vitro antitumoral activity and inhibited cancer cell growth in a preclinical model of glioblastoma multiforme .

科学研究应用

不对称合成

4-(4-叔丁基-1,3-噻唑-2-基)哌啶已被用于化合物的不对称合成。一个例子是合成1-叔丁基-3-甲基(3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二羧酸酯,这是诺西痛拮抗剂的有用中间体。这种合成涉及关键步骤,如立体选择性还原和在碱性条件下高效异构化(Jona et al., 2009)。

晶体结构形成

该化合物已被研究其形成特定结构的能力,例如叔丁基4-[3-(二甲基氨基)丙烯酰基]哌啶-1-羧酸酯与甲基肼反应,导致形成具有1-甲基-1H-吡唑-5-基取代物(Richter et al., 2009)。

生物活性化合物的合成

它是合成生物活性化合物的关键中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊二烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯在克唑替尼的合成中很重要(Kong et al., 2016)。

抗肿瘤和抗微生物活性

4-(4-叔丁基-1,3-噻唑-2-基)哌啶的几种衍生物显示出显著的生物活性。例如,一些衍生物已经证明具有抗心律失常活性和抗肿瘤潜力(Abdel‐Aziz等,2009)。此外,来自哌啶的噻唑基香豆素已因其抗微生物特性而闻名(Venkatesan & Maruthavanan, 2012)。

小分子抗癌药物

该化合物在小分子抗癌药物的合成中起着重要作用。从中得到的叔丁基-4-甲醛-3,6-二氢吡啶-1(2H)-羧酸酯是用于制备靶向PI3K/AKT/mTOR途径的抗癌药物的中间体(Zhang et al., 2018)。

合成新型N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺

该化合物还被用于合成新型N-(5-苄基-4-(叔丁基)噻唑-2-基)-2-(哌嗪-1-基)乙酰胺,这些化合物对各种癌细胞系表现出强大的抗增殖活性(Wu et al., 2017)。

属性

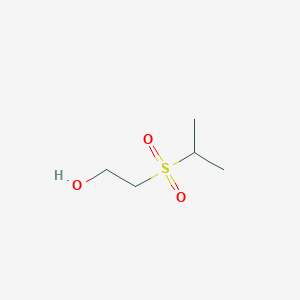

IUPAC Name |

4-tert-butyl-2-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYOZZMLTAZELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)